AZD3264

Descripción general

Descripción

AZD3264 es un inhibidor de molécula pequeña de la IkB-cinasa IKK2 selectiva, actualmente en desarrollo preclínico para el posible tratamiento del asma y la enfermedad pulmonar obstructiva crónica . Este compuesto está diseñado para dirigirse e inhibir la actividad de la IkB-cinasa IKK2, que juega un papel crucial en la regulación de las respuestas inflamatorias e inmunitarias .

Aplicaciones Científicas De Investigación

AZD3264 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de la IkB-cinasa IKK2 y sus efectos en varias vías bioquímicas.

Biología: Se investiga por su papel en la modulación de las respuestas inflamatorias e inmunitarias, lo que lo convierte en un compuesto valioso para estudiar enfermedades relacionadas con la inflamación.

Medicina: Posibles aplicaciones terapéuticas en el tratamiento del asma y la enfermedad pulmonar obstructiva crónica mediante la inhibición de la IkB-cinasa IKK2.

Industria: Utilizado en el desarrollo de nuevos medicamentos dirigidos a vías inflamatorias

Mecanismo De Acción

AZD3264 ejerce sus efectos inhibiendo selectivamente la IkB-cinasa IKK2. Esta inhibición previene la fosforilación y degradación de IkB, una proteína que regula la actividad del factor de transcripción Nuclear Factor kappa B (NF-κB). Al inhibir la IkB-cinasa IKK2, this compound reduce la activación de NF-κB, lo que lleva a una disminución de la expresión de mediadores inflamatorios como las citocinas, las quimiocinas y las moléculas de adhesión .

Análisis Bioquímico

Biochemical Properties

AZD3264 plays a significant role in biochemical reactions by inhibiting the IkB-kinase IKK2 . The IKK2 enzyme is a part of the nuclear factor kappa B (NF-κB) signaling pathway, which regulates inflammatory and immune responses . By inhibiting IKK2, this compound can potentially control the expression of inflammatory mediators .

Cellular Effects

The effects of this compound on cells are primarily related to its role as an IKK2 inhibitor . By inhibiting IKK2, this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the IKK2 enzyme . As an IKK2 inhibitor, this compound can bind to the enzyme and prevent it from activating the NF-κB signaling pathway . This can lead to changes in gene expression and cellular responses .

Dosage Effects in Animal Models

In animal models, specifically dogs, this compound has shown linear pharmacokinetic characteristics following intravenous administration at doses ranging from 0.3 to 2.7 mg/kg . The effects of different dosages of this compound on these models are still being studied.

Metabolic Pathways

As an IKK2 inhibitor, it is likely that this compound interacts with enzymes and cofactors in the NF-κB signaling pathway

Transport and Distribution

Given its role as an IKK2 inhibitor, it is likely that this compound interacts with various transporters or binding proteins .

Subcellular Localization

As an IKK2 inhibitor, it may be localized to areas of the cell where the IKK2 enzyme is present

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de AZD3264 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes para formar el producto final. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. los métodos generales para sintetizar compuestos similares implican el uso de disolventes orgánicos, catalizadores y condiciones de reacción controladas para lograr una alta pureza y rendimiento .

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la coherencia y la eficiencia. Esto incluiría el uso de cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

AZD3264 sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro del compuesto.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen disolventes orgánicos, ácidos, bases y catalizadores. Las condiciones de reacción, como la temperatura, la presión y el pH, se controlan cuidadosamente para lograr los resultados deseados .

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula .

Comparación Con Compuestos Similares

Compuestos similares

AZD3265: Un compuesto con un mecanismo de acción similar pero una estructura química diferente.

AZD3266: Otro compuesto relacionado que se dirige a la IkB-cinasa IKK2 con posibles aplicaciones terapéuticas

Singularidad

AZD3264 es único debido a su alta selectividad para la IkB-cinasa IKK2 y su potencial para tratar enfermedades inflamatorias específicas. Su estructura química distintiva y sus propiedades farmacocinéticas optimizadas lo convierten en un candidato prometedor para su desarrollo posterior .

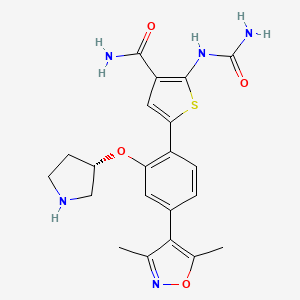

Propiedades

IUPAC Name |

2-(carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(3S)-pyrrolidin-3-yl]oxyphenyl]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4S/c1-10-18(11(2)30-26-10)12-3-4-14(16(7-12)29-13-5-6-24-9-13)17-8-15(19(22)27)20(31-17)25-21(23)28/h3-4,7-8,13,24H,5-6,9H2,1-2H3,(H2,22,27)(H3,23,25,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFIXEFNQPDISY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)OC4CCNC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)O[C@H]4CCNC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609281-86-8 | |

| Record name | AZD-3264 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609281868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-3264 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TT3S8GPB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

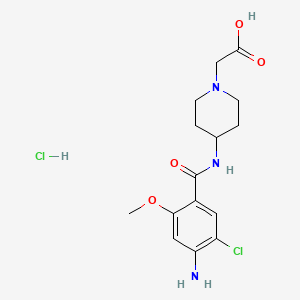

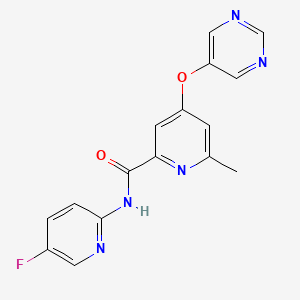

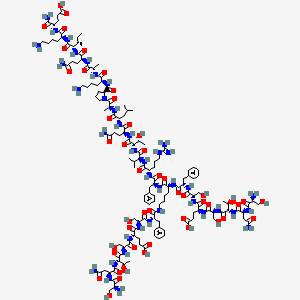

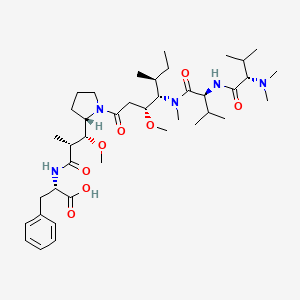

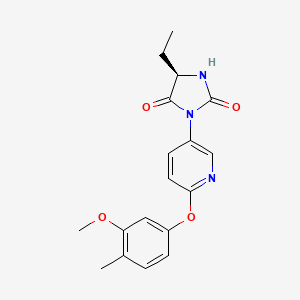

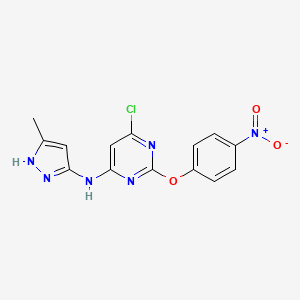

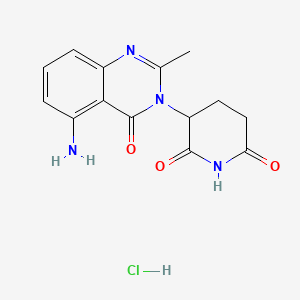

Feasible Synthetic Routes

Q1: What is the mechanism of action of 3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)- (AZD3264) and what are its downstream effects?

A: 3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)- (this compound) is a selective inhibitor of IkB-kinase IKK2 [, ]. While the provided research papers focus on the compound's analytical chemistry and synthesis, the broader scientific literature indicates that IKK2 plays a critical role in the NF-κB pathway, which is involved in inflammatory responses. By inhibiting IKK2, this compound is expected to dampen the inflammatory cascade.

Q2: Can you elaborate on the analytical method used for quantifying this compound in biological samples and its validation?

A: A highly sensitive and selective method using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) was employed to quantify this compound in dog plasma []. The method incorporated a solvent-induced phase transition extraction (SIPTE) technique for sample preparation, enhancing the extraction efficiency of this compound from plasma. This method was rigorously validated according to bioanalytical guidelines, confirming its accuracy (95.11-105.06% intra-batch, 96.83-102.80% inter-batch), precision, selectivity, sensitivity, linearity, and stability for pharmacokinetic studies in dogs [].

Q3: What are the key structural features of this compound that are important for its activity?

A: While the exact Structure-Activity Relationship (SAR) of this compound is not explicitly discussed in the provided research, the synthetic route described in one paper [] highlights the significance of specific functional groups and their positioning. For instance, the differential reactivity of halogen atoms was strategically utilized to achieve the desired regioisomeric purity, suggesting that the halogen substitution pattern on the aromatic ring might be crucial for binding to IKK2. Additionally, the presence of the thiophene ring and the pyrrolidine moiety likely contributes to the molecule's overall conformation and binding affinity. Further investigation into the SAR of this compound could involve synthesizing and evaluating analogs with modifications to these key structural elements.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

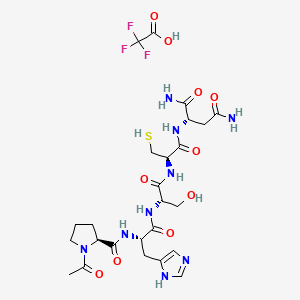

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide](/img/structure/B605674.png)

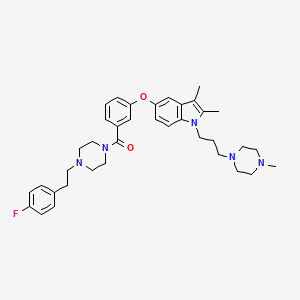

![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B605682.png)